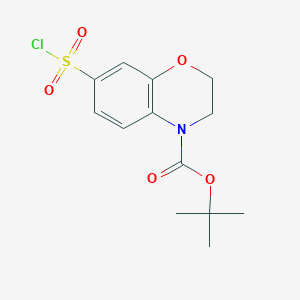

tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

Description

tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a benzoxazine derivative characterized by a six-membered 3,4-dihydro-2H-1,4-benzoxazine ring system. Key structural features include:

- A tert-butyl ester group at the 4-position, enhancing steric bulk and lipophilicity.

- A chlorosulfonyl (-SO₂Cl) substituent at the 7-position, which is highly reactive, enabling participation in nucleophilic substitutions or cross-coupling reactions.

While direct data on its synthesis or properties are absent in the provided evidence, analogous compounds (e.g., tert-butyl 6-amino derivatives) suggest that the tert-butyl group stabilizes the molecule against hydrolysis compared to smaller esters like ethyl .

Properties

IUPAC Name |

tert-butyl 7-chlorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(21(14,17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPRGZUITFAKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955540-74-5 | |

| Record name | tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps:

Formation of the Benzoxazine Ring: The initial step often involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.

Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via chlorosulfonation, where the benzoxazine intermediate is treated with chlorosulfonic acid under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.

Oxidation and Reduction: The benzoxazine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thiols.

Oxidation Products: Oxidized derivatives of the benzoxazine ring.

Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds targeting neurological and psychiatric disorders.

Case Study: Synthesis of Neuroactive Compounds

Research has shown that derivatives of this compound exhibit significant activity against various neurological conditions. For instance, modifications to the chlorosulfonyl group can enhance binding affinity to specific neurotransmitter receptors, leading to improved therapeutic profiles.

Material Science Applications

The compound is utilized in the development of advanced materials due to its chemical stability and reactivity. It is particularly valuable in creating polymers and coatings that require specific functional properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Soluble in organic solvents |

| Reactivity | Moderate |

Organic Synthesis Applications

In organic synthesis, tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate acts as a versatile building block. It facilitates the construction of complex molecular architectures through various chemical reactions.

Synthesis Pathways

- Formation of the Azepine Ring : Achieved via cyclization of aminophenol derivatives.

- Chlorosulfonyl Group Introduction : Utilizes chlorosulfonyl isocyanate for effective incorporation.

- Esterification : Involves reaction with tert-butyl alcohol under acidic conditions.

Mechanism of Action

The mechanism of action of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is particularly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physical, and functional attributes of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate with related compounds:

Key Observations:

Structural Variations: Substituents: The chlorosulfonyl group in the target compound contrasts with amino (), chloro (), or benzyl groups in analogs, altering electronic and reactive properties. Ring Size: Benzoxazines (6-membered) exhibit less conformational flexibility than benzodioxepins or benzoxazepines (7-membered) .

Physical Properties :

- Lipophilicity : The tert-butyl ester increases hydrophobicity compared to ethyl or unsubstituted derivatives, impacting solubility and membrane permeability.

- Melting Points : Benzodioxepin amines (e.g., 81–82°C ) have lower melting points than tert-butyl esters, likely due to reduced hydrogen bonding.

Reactivity and Applications: The chlorosulfonyl group enables sulfonamide formation or nucleophilic displacement, whereas amino groups (e.g., in ) facilitate hydrogen bonding or coupling reactions. Benzoxazepines (e.g., ) are prioritized in CNS drug discovery due to their expanded ring system, which mimics natural neurotransmitters.

Crystallography and Hydrogen Bonding: tert-butyl 6-amino derivatives form 3D networks via N–H···O and C–H···O interactions . The chlorosulfonyl group may instead engage in weaker C–H···O/S contacts or π-stacking.

Biological Activity

Tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is C13H16ClNO5S. The structure includes a benzoxazine ring with a chlorosulfonyl group, which may contribute to its reactivity and biological activity.

Structural Information:

- Molecular Formula: C13H16ClNO5S

- SMILES: CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl

- InChIKey: LHPRGZUITFAKOY-UHFFFAOYSA-N

Anticancer Activity

Sulfonamide derivatives have also been investigated for their anticancer properties. The presence of the benzoxazine structure in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that benzoxazines can induce apoptosis in cancer cells, although specific data for this compound are still lacking.

Case Studies and Research Findings

While direct literature on tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is scarce, several studies on related compounds provide insights into potential biological activities:

Research Gaps

Despite the promising structural features of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, there is a notable lack of specific studies directly assessing its biological activity. Future research should focus on:

- In vitro and in vivo studies to evaluate antimicrobial and anticancer efficacy.

- Mechanistic studies to understand how the chlorosulfonyl and benzoxazine moieties contribute to biological effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves functionalization of the benzoxazine core. A common approach for similar tert-butyl-protected heterocycles is palladium-catalyzed reductive cyclization (e.g., using nitroarenes and formic acid derivatives as CO surrogates) . Optimize reaction conditions (temperature, solvent, catalyst loading) via Design of Experiments (DoE) to enhance yield. For purification, use column chromatography with hexanes/EtOAC (1:1 + 0.25% Et₃N) to mitigate polar byproducts .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for characteristic peaks (e.g., tert-butyl at δ ~1.3 ppm, chlorosulfonyl group at δ ~3.5–4.0 ppm).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., monoclinic P2₁/n symmetry observed in analogous tert-butyl benzoxazine derivatives) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup>).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While direct safety data for this compound is unavailable, analogous tert-butyl carbamates require:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential sulfonyl chloride reactivity .

- Emergency Protocols : For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl (–SO₂Cl) moiety is highly electrophilic. Investigate its reactivity via:

- Kinetic Studies : Compare reaction rates with amines/thiols under varying pH and solvents.

- Computational Modeling : Use DFT to calculate activation energies for substitution pathways.

- Byproduct Analysis : Monitor intermediates via LC-MS to identify competing hydrolysis or elimination .

Q. What strategies can resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Reconcile NMR chemical shifts with DFT-calculated isotropic shielding tensors (e.g., using Gaussian or ORCA).

- Dynamic Effects : Account for conformational flexibility (e.g., rotamers observed in tert-butyl diazepane derivatives) via variable-temperature NMR .

- Crystallographic Refinement : Compare experimental X-ray data (e.g., bond lengths, angles) with optimized geometries .

Q. How can the stability of this compound under acidic/basic conditions be systematically evaluated?

- Methodological Answer :

- Stress Testing : Expose the compound to HCl/NaOH (0.1–1 M) at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Degradation Pathways : Identify products (e.g., tert-butyl cleavage, sulfonate formation) using HRMS and <sup>1</sup>H NMR.

- Kinetic Modeling : Fit data to zero/first-order models to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.